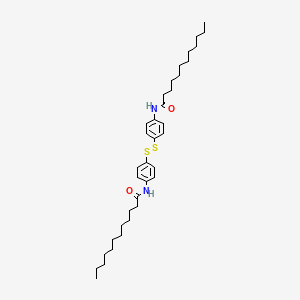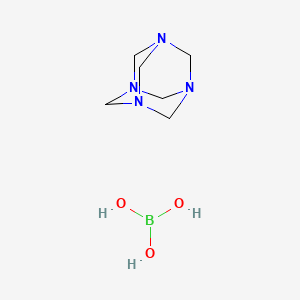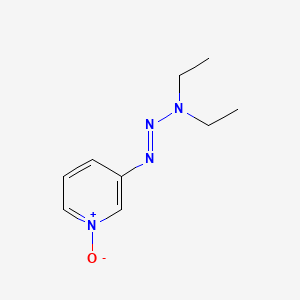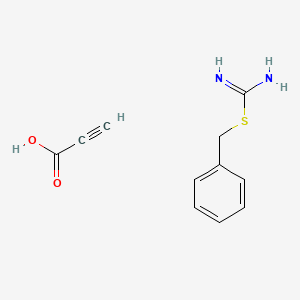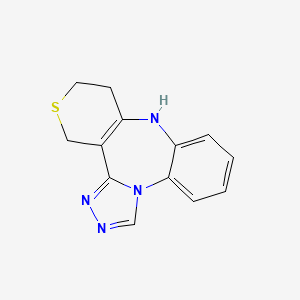
9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine is a complex heterocyclic compound that combines multiple functional groups and ring systems. This compound is of significant interest due to its potential pharmacological activities and its unique structural features, which include a thiopyrano ring fused with a triazolo and benzodiazepine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiopyrano Ring: This step involves the cyclization of a suitable diene with a sulfur-containing reagent under acidic or basic conditions.
Introduction of the Triazolo Moiety: This can be achieved by reacting the thiopyrano intermediate with a triazole derivative, often under reflux conditions in the presence of a catalyst.
Fusion with Benzodiazepine: The final step involves the fusion of the triazolo-thiopyrano intermediate with a benzodiazepine precursor, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using high-throughput techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyrano ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazolo ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine has shown potential in various bioassays. It can interact with multiple biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could act on central nervous system receptors, offering possibilities for the treatment of neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine involves its interaction with molecular targets such as enzymes and receptors. The triazolo and benzodiazepine moieties suggest it could modulate neurotransmitter activity, potentially acting as an agonist or antagonist at specific receptor sites. The thiopyrano ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Triazolobenzodiazepines: Compounds like alprazolam and triazolam share the triazolo-benzodiazepine core but lack the thiopyrano ring.
Thiopyranobenzodiazepines: These compounds have the thiopyrano and benzodiazepine rings but do not include the triazolo moiety.
Uniqueness
The uniqueness of 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine lies in its combined structural features, which confer distinct chemical and biological properties
By integrating these diverse elements, this compound stands out as a compound of significant interest for further research and development.
Properties
CAS No. |
61607-78-1 |
|---|---|
Molecular Formula |
C13H12N4S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
9-thia-2,4,5,13-tetrazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7(12),14,16-hexaene |
InChI |
InChI=1S/C13H12N4S/c1-2-4-12-11(3-1)15-10-5-6-18-7-9(10)13-16-14-8-17(12)13/h1-4,8,15H,5-7H2 |
InChI Key |
BCXWQDAMPBYTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1NC3=CC=CC=C3N4C2=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



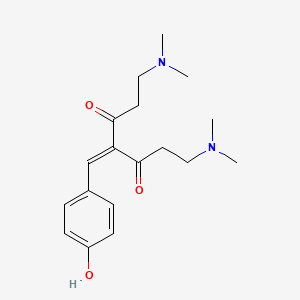
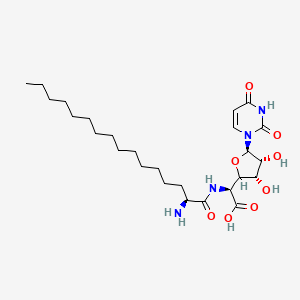
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)



